![molecular formula C8H2Cl2F3N3 B1459573 2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1429376-74-8](/img/structure/B1459573.png)

2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

Overview

Description

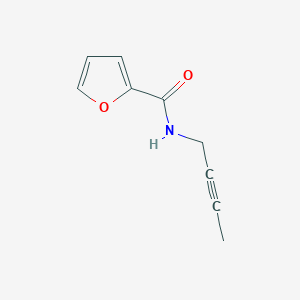

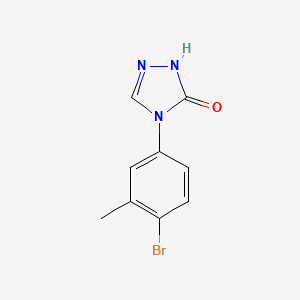

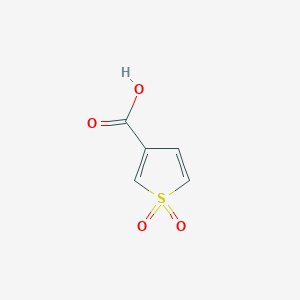

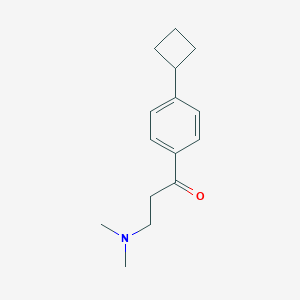

“2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine” is a chemical compound . It is part of the pyrido[2,3-b]pyrazine family, which has been used to create full-color fluorescent materials for high-performance OLEDs .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine involves fine-tuning the band gap, which allows the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red . Among the derivatives of trifluoromethylpyridine (TFMP), 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications

Agrochemical Research

2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine: is a key structural motif in the development of active agrochemical ingredients. Its unique chemical structure contributes to the synthesis of compounds with potential use in pest control and plant growth regulation .

Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group, in particular, is a common moiety in drugs due to its ability to enhance bioavailability and metabolic stability .

Nonlinear Optical (NLO) Materials

The high nonlinear optical response of pyrido[2,3-b]pyrazine derivatives indicates their potential application in NLO technologies. These materials are crucial for developing optical switches, modulators, and other photonic devices .

Electrochemical Sensing

Derivatives of this compound have been utilized for the electrochemical sensing of DNA. This application is significant for genetic diagnostics and research, where rapid and sensitive detection of DNA is essential .

Antioxidant Activity

Research has shown that pyrido[2,3-b]pyrazine derivatives exhibit in vitro antioxidant activity. This property is valuable for the development of new antioxidants that can mitigate oxidative stress-related diseases .

Antiurease Activity

The antiurease activity of these compounds makes them candidates for the treatment of diseases caused by urease-producing bacteria. This includes certain types of urinary tract infections and gastrointestinal disorders .

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is known that the compound undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido[2,3-d]pyrimidines/thiopyrido[2,3-d]pyrimidines .

Biochemical Pathways

Given the targets of related compounds, it is likely that this compound may affect pathways related to cell proliferation, cell cycle regulation, and signal transduction .

Result of Action

Related compounds have been reported to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress the proliferation of human cancer cell lines .

Action Environment

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

properties

IUPAC Name |

2,3-dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N3/c9-5-6(10)16-7-4(15-5)1-3(2-14-7)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSHFHBZLGUAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)